molecular formula C7H15N B3324014 (2,2-Dimethylcyclobutyl)methanamine CAS No. 1781332-45-3

(2,2-Dimethylcyclobutyl)methanamine

Cat. No.: B3324014
CAS No.: 1781332-45-3
M. Wt: 113.2 g/mol
InChI Key: RQDJCFIURYIOLO-UHFFFAOYSA-N
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Description

(2,2-Dimethylcyclobutyl)methanamine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. The compound is characterized by a cyclobutane ring substituted with two methyl groups and an amine group attached to a methylene bridge. Its molecular formula is C7H15N .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethylcyclobutyl)methanamine typically involves the cyclization of appropriate precursors followed by amination. One common method includes the reaction of 2,2-dimethylcyclobutanone with ammonia or an amine source under reducing conditions . The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylcyclobutyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

(2,2-Dimethylcyclobutyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: The compound is studied for its potential biological activity, including its effects on cell function and signaling pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Dimethylcyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also act as a ligand, binding to receptors or enzymes and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanemethanamine: Similar structure but without the dimethyl substitution.

    2,2-Dimethylcyclopropylamine: A smaller ring structure with similar substituents.

    2,2-Dimethylcyclopentylamine: A larger ring structure with similar substituents.

Uniqueness

(2,2-Dimethylcyclobutyl)methanamine is unique due to its specific ring size and substitution pattern, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(2,2-dimethylcyclobutyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-7(2)4-3-6(7)5-8/h6H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDJCFIURYIOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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